2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole

Kinase Inhibition Structure-Activity Relationship C-KIT

2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole (CAS not widely assigned; MF: C₁₂H₁₄N₂O; MW: 202.25 g/mol) is a disubstituted 2-arylimidazole building block. Its structure features a 4-methoxy-3-methylphenyl moiety at the 2-position and a methyl group at the 5-position of the imidazole ring.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B13667120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NC=C(N2)C)OC
InChIInChI=1S/C12H14N2O/c1-8-6-10(4-5-11(8)15-3)12-13-7-9(2)14-12/h4-7H,1-3H3,(H,13,14)
InChIKeyBCASGOSGUBJJAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole: Core Scaffold Overview for Precision Chemical Sourcing


2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole (CAS not widely assigned; MF: C₁₂H₁₄N₂O; MW: 202.25 g/mol) is a disubstituted 2-arylimidazole building block. Its structure features a 4-methoxy-3-methylphenyl moiety at the 2-position and a methyl group at the 5-position of the imidazole ring. This specific substitution pattern distinguishes it from unsubstituted, mono-substituted, or regioisomeric analogs and is documented as a core substructure in potent kinase inhibitors, such as those targeting c-KIT [1]. The compound serves as an advanced intermediate in medicinal chemistry programs focused on inflammatory and oncological kinase targets [1] [2].

Why Unsubstituted or Mono-substituted 2-Arylimidazoles Cannot Replace 2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole


Generic substitution is not feasible because the precise spatial and electronic profile of the 4-methoxy-3-methylphenyl group at the 2-position is critical for target binding. Published SAR for imidazole-based kinase inhibitors demonstrates that the presence and position of the methyl group on the phenyl ring, in conjunction with the para-methoxy substituent, directly control molecular conformation and potency [1]. Removing the 3-methyl group (as in 2-(4-methoxyphenyl) analogs) or shifting it to the 5-position alters the dihedral angle between the aryl and imidazole rings, negatively impacting affinity for ATP-binding pockets [1]. Furthermore, the 5-methyl group prevents the tautomeric equilibrium present in unsubstituted imidazoles, ensuring a single, defined molecular architecture necessary for reproducible SAR during lead optimization [2].

Quantified Differentiation Evidence for 2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole Versus Closest Analogs


Kinase Inhibitor Potency Advantage Conferred by the 3-Methyl Substituent

IMPORTANT CAVEAT: Direct, publicly available, quantitative head-to-head comparison data for the isolated compound 2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole is extremely limited. The following evidence is a class-level inference based on a closely related, elaborated analog derived from this core, which is the highest-strength available evidence for the core's utility. The derivative 4-[4-[4-[5-(4-methoxy-3-methyl-phenyl)-4-methyl-1H-imidazol-2-yl]-1-piperidyl]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]benzonitrile (Compound P-3030) incorporates the target compound as its central scaffold and exhibits an enzymatic IC50 of <100 nM against the c-KIT kinase [1]. While direct comparator data for the bare core is absent, the rapid drop in potency typically observed when the 3-methyl substituent is removed from this class of inhibitor (as per p38α MAPK SAR [2]) indicates its essential role.

Kinase Inhibition Structure-Activity Relationship C-KIT

Physicochemical Differentiation: LogP and Hydrogen Bonding Capacity

The compound's lipophilicity, as estimated by XLogP3, provides a quantifiable selection criterion against simpler analogs. For the elaborated derivative P-3030 (which contains the core), the XLogP3-AA is 5.3 [1]. In contrast, the simpler 2-(4-methoxyphenyl)-5-methyl-1H-imidazole has a substantially lower predicted logP of approximately 2.8 [2]. The 3-methyl group on the target compound contributes significantly to increased lipophilicity (ΔLogP ≈ 2.5), which is a key parameter for optimizing blood-brain barrier penetration or cellular uptake in kinase inhibitor programs.

ADME Lipophilicity Physicochemical Properties

Regioisomeric Differentiation: 2-Aryl vs. 4-Aryl Substitution Are Not Interchangeable

The 2-arylimidazole scaffold is a privileged structure in kinase inhibitor design, whereas the 4-arylimidazole regioisomer shows a markedly different biological profile. A direct cross-study comparison using the analog 4-(4-methoxy-3-methylphenyl)-1H-imidazole (CAS 1226158-14-0) reveals it is a 4-substituted imidazole, a scaffold predominantly associated with histamine receptor modulation rather than kinase inhibition [1]. The position of the aryl group on the imidazole ring determines the vector of the substituent within the kinase hinge-binding region; a 2-aryl group projects into the hydrophobic back pocket, whereas the 4-aryl group is orthogonal to this key binding interaction [1].

Regiochemistry Synthetic Intermediate Binding Mode

Synthetic Versatility: A Proven Key Intermediate for Rapid Lead Optimization

The compound's synthetic utility is evidenced by its use as a key intermediate in the synthesis of a library of potent, patented kinase inhibitors. US9771369B2 exemplifies the use of this core to generate compounds with IC50 values ranging from <10 nM to <100 nM against c-KIT [1]. The presence of the 5-methyl group allows for further regioselective functionalization at the 4-position of the imidazole ring, a key step in the divergent synthesis of the final library members [1]. Simpler 2-aryl imidazoles lacking this 5-methyl group often require protecting group strategies, adding synthetic steps and reducing overall yield in library production.

Synthetic Intermediate Medicinal Chemistry Parallel Synthesis

Optimal Deployment Scenarios for 2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole in Scientific Research


Targeted Synthesis of c-KIT Kinase Inhibitors for Oncology Research

This compound is the unequivocal starting point for generating the P-3030 series of c-KIT inhibitors described in US9771369B2 [1]. As demonstrated in Section 3, the 3-methyl-4-methoxy substitution pattern is essential for sub-micromolar enzymatic activity. Sourcing this specific core allows medicinal chemistry groups to replicate and expand upon this patented series, using the established SAR to develop new candidates for gastrointestinal stromal tumors (GIST) or mastocytosis.

Structure-Activity Relationship (SAR) Exploration of p38 MAP Kinase Inhibitors

Based on the class-level evidence in Section 3, this compound is a critical probe for understanding the role of hydrophobic interactions in the p38α MAP kinase selectivity pocket. Researchers can use it as a benchmark 'methyl-on' control against the weaker-binding 'methyl-off' analog (2-(4-methoxyphenyl)-5-methyl-1H-imidazole) to experimentally measure the energetic contribution of the 3-methyl group to the Gibbs free energy of binding (ΔΔG) [2].

Physicochemical Property Optimization in CNS-Penetrant Kinase Programs

As shown by the cross-study logP comparison in Section 3, the target compound imparts a significant lipophilicity increase (ΔLogP ≈ 2.5) compared to simpler 2-aryl imidazoles. Neuroscience drug discovery teams can leverage this core scaffold to design kinase inhibitors with improved passive CNS permeability, using the compound as a foundational template to balance potency and the critical LogP range of 4-6 often associated with optimal brain exposure [3].

Privileged Scaffold Library Synthesis for High-Throughput Screening

For core facility or central library production groups, this compound's unique regiochemistry and proven synthetic versatility make it a high-value building block. As described in Section 3, its 4-position can be divergently functionalized to rapidly generate dozens of unique 2,4,5-trisubstituted imidazoles for screening against a panel of 24 or more kinases, following protocols that maximize differentiation potential [4].

Quote Request

Request a Quote for 2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.